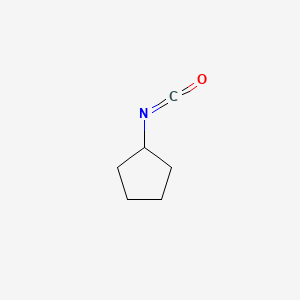
Cyclopentyl isocyanate
Overview
Description
Cyclopentyl isocyanate, also known as this compound, is an organic compound with the molecular formula C7H9NO and a molecular weight of 127.15 g/mol . It is a colorless liquid with a pungent odor and is soluble in organic solvents such as alcohols and ethers but insoluble in water . This compound is stable at room temperature but reacts with acidic or alkaline substances .
Preparation Methods
Cyclopentyl isocyanate can be synthesized through a two-step process :
Reaction of Cyclopentylamine with Cyanogen Chloride: Cyclopentylamine reacts with cyanogen chloride to form cyclopentyl cyanamide.
Heating Cyclopentyl Cyanamide: The cyclopentyl cyanamide is then heated under alkaline conditions to produce isocyanatocyclopentane.
Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Chemical Reactions Analysis
Cyclopentyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Polymerization: It is used as a raw material in the synthesis of polyurethane resins.
Hydrolysis: In the presence of water, it can hydrolyze to form cyclopentylamine and carbon dioxide.
Common reagents used in these reactions include nucleophiles like amines and alcohols, and the reactions typically occur under controlled temperature and pressure conditions .
Scientific Research Applications
Cyclopentyl isocyanate has several applications in scientific research and industry:
Mechanism of Action
The mechanism of action of isocyanatocyclopentane involves its high reactivity towards nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophiles to form urea or carbamate derivatives, which are essential in the formation of polymers and other compounds . This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, making it susceptible to nucleophilic attack.
Comparison with Similar Compounds
Cyclopentyl isocyanate can be compared with other isocyanates such as:
Phenyl Isocyanate: Unlike isocyanatocyclopentane, phenyl isocyanate has an aromatic ring, which affects its reactivity and applications.
Methyl Isocyanate: This compound is more volatile and toxic compared to isocyanatocyclopentane, making it less suitable for certain applications.
The uniqueness of isocyanatocyclopentane lies in its cyclopentyl group, which provides distinct steric and electronic properties, influencing its reactivity and the types of products formed in reactions .
Properties
IUPAC Name |
isocyanatocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-7-6-3-1-2-4-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZALJDQHONFVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349201 | |
| Record name | Cyclopentyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-71-1 | |
| Record name | Cyclopentyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4747-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentyl Isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















